molecular formula C17H20N2O2 B5440256 1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea

1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea

Cat. No.: B5440256
M. Wt: 284.35 g/mol
InChI Key: YGHHWKUXPBNKJH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to a urea moiety

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 1-(4-methylphenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea compound. The general reaction scheme is as follows:

4-Methoxyphenyl isocyanate+1-(4-methylphenyl)ethylamineThis compound\text{4-Methoxyphenyl isocyanate} + \text{1-(4-methylphenyl)ethylamine} \rightarrow \text{this compound} 4-Methoxyphenyl isocyanate+1-(4-methylphenyl)ethylamine→this compound

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is typically conducted in an organic solvent, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the methoxy and methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the urea moiety or the aromatic rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group. Common reagents include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new urea-based compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-phenylurea: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-phenylurea: This compound lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    1-(4-Methoxyphenyl)-3-[1-(4-chlorophenyl)ethyl]urea: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-4-6-14(7-5-12)13(2)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-11,13H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHHWKUXPBNKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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